molecular formula C9H14O3 B13327821 1-Oxaspiro[3.5]nonane-7-carboxylic acid

1-Oxaspiro[3.5]nonane-7-carboxylic acid

Cat. No.: B13327821
M. Wt: 170.21 g/mol
InChI Key: JFQIUKPYOHQJMY-UHFFFAOYSA-N
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Description

1-Oxaspiro[3.5]nonane-7-carboxylic acid is a chemical compound with the molecular formula C9H14O3. Its IUPAC name reflects its spiro-fused ring system and carboxylic acid functionality. The compound features a seven-membered spirocyclic ring containing an oxygen atom and a carboxylic acid group attached to a nonane backbone .

Preparation Methods

Synthetic Routes:

1-Oxaspiro[3.5]nonane-7-carboxylic acid can be synthesized through various routes. One common approach involves cyclization of a suitable precursor, followed by carboxylation. For example, a spirocyclic lactone precursor can be treated with a base to form the spiro ring, and subsequent carboxylation yields the target compound.

Reaction Conditions:

The specific reaction conditions depend on the chosen synthetic pathway. Generally, mild to moderate temperatures and appropriate solvents are employed. Detailed protocols are available in the literature.

Industrial Production:

While industrial-scale production methods are not widely documented, research laboratories often prepare this compound for scientific investigations and drug discovery.

Chemical Reactions Analysis

1-Oxaspiro[3.5]nonane-7-carboxylic acid participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to the formation of related functional groups.

    Substitution: The carboxylic acid group allows for substitution reactions, where other groups can replace the hydrogen atom.

    Reduction: Reduction of the carbonyl group may yield corresponding alcohols.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acid/base catalysts.

Major products formed from these reactions include derivatives with modified functional groups or stereochemistry.

Scientific Research Applications

1-Oxaspiro[3.5]nonane-7-carboxylic acid finds applications in:

    Medicinal Chemistry: Researchers explore its derivatives as potential drug candidates due to their unique spirocyclic structure.

    Chemical Biology: It serves as a building block for designing bioactive molecules.

    Materials Science: The compound’s properties may contribute to novel materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. its spirocyclic scaffold suggests potential interactions with biological targets, possibly affecting cellular processes.

Comparison with Similar Compounds

While 1-Oxaspiro[3.5]nonane-7-carboxylic acid is relatively rare, similar compounds include other spirocyclic carboxylic acids and their derivatives.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

1-oxaspiro[3.5]nonane-7-carboxylic acid

InChI

InChI=1S/C9H14O3/c10-8(11)7-1-3-9(4-2-7)5-6-12-9/h7H,1-6H2,(H,10,11)

InChI Key

JFQIUKPYOHQJMY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(=O)O)CCO2

Origin of Product

United States

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